2-(diethylamino)-3-{3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one
Description
Properties
IUPAC Name |
2-(diethylamino)-3-[3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl]thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28FN5O2S/c1-3-26(4-2)23-25-18-10-16-32-21(18)22(31)29(23)11-9-20(30)28-14-12-27(13-15-28)19-8-6-5-7-17(19)24/h5-8,10,16H,3-4,9,11-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLKLYGGQIBKTAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC2=C(C(=O)N1CCC(=O)N3CCN(CC3)C4=CC=CC=C4F)SC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28FN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(diethylamino)-3-{3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the thieno[3,2-d]pyrimidin-4-one core: This can be achieved through the cyclization of appropriate thiophene and pyrimidine derivatives under acidic or basic conditions.
Introduction of the diethylamino group: This step often involves the alkylation of an amine precursor with diethylamine under controlled temperature and pressure.
Attachment of the 2-fluorophenyl-substituted piperazine moiety: This can be accomplished through nucleophilic substitution reactions, where the piperazine ring is introduced to the core structure using suitable reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(diethylamino)-3-{3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the molecule are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various temperature and solvent conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
2-(diethylamino)-3-{3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.
Industry: It is used in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 2-(diethylamino)-3-{3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or modulate neurotransmitter receptors in the brain.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Thienopyrimidinone derivatives are a well-studied class of compounds due to their diverse pharmacological profiles. Key structural analogues include:
Thieno[3,4-d]pyrimidin-4(3H)-one (Compound 16) Structure: Lacks the diethylamino and piperazine-linked fluorophenyl substituents. Activity: Primarily explored for antitumor properties due to its planar aromatic system .
4-Methyl-6-(5-phenylthiazolo[5,4-d]isoxazol-6-ylamino)-2H-chromen-2-one (Compound 17) Structure: Features a chromenone core instead of thienopyrimidinone, with a thiazolo-isoxazole substituent. Activity: Reported as a kinase inhibitor in cancer research . Key Difference: The chromenone scaffold alters electron distribution and solubility compared to thienopyrimidinones, impacting bioavailability.
N-[(1R,3S)-3-isopropyl-3-(4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-ylcarbonyl)cyclopentyl]-3-methyltetrahydro-2H-pyran-4-amine (Example 28)
- Structure : Shares a piperazine-linked aromatic group (trifluoromethylpyrimidine) but incorporates a cyclopentane and pyran-4-amine system.
- Activity : Patent literature highlights its use in metabolic disorders or CNS diseases .
- Key Difference : The cyclopentane and pyran moieties confer distinct conformational rigidity compared to the flexible 3-oxopropyl chain in the target compound.
Pharmacokinetic and Binding Properties
Notes:
- The piperazine-fluorophenyl group likely enhances selectivity for serotonin or dopamine receptors, differentiating it from Compound 17’s kinase-focused activity .
Mechanistic Insights
- Target Compound : The 2-fluorophenylpiperazine moiety is structurally analogous to arylpiperazine antidepressants (e.g., trazodone), suggesting possible serotonin receptor modulation .
- Compound 16: Lacks receptor-targeting substituents, limiting its utility to non-specific cytotoxic effects.
- Example 28 : The trifluoromethylpyrimidine group may enhance metabolic stability but introduces steric hindrance absent in the target compound.
Research Findings and Limitations
- Synthetic Challenges : The target compound requires advanced coupling strategies (e.g., Buchwald-Hartwig amination) to install the piperazine-fluorophenyl group, increasing production costs .
- Data Gaps: No direct in vivo studies for the target compound were identified in the provided evidence. Comparative toxicity or efficacy data against analogues remain unpublished.
- Lumping Strategy Relevance: Organic compounds with similar backbones (e.g., thienopyrimidinones) may be grouped for computational modeling, but substituent-specific effects (e.g., fluorophenyl vs. trifluoromethylpyrimidine) necessitate individualized analysis .
Q & A
Basic Question: What are the recommended synthetic strategies for preparing 2-(diethylamino)-3-{3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one?
Methodological Answer:
The synthesis typically involves multi-step reactions, including:
- Piperazine Functionalization : Coupling 2-fluorophenylpiperazine to a propionyl linker via nucleophilic substitution or amidation (e.g., using methanesulfonate intermediates in acetonitrile with NaOH as a base) .
- Thienopyrimidinone Core Assembly : Cyclization of substituted thioureas or aminothiophenes with carbonyl reagents under acidic or thermal conditions. For example, p-toluenesulfonic acid (p-TsOH) catalyzes cyclization in one-pot reactions, as demonstrated in analogous chromeno-pyrimidine syntheses .
- Final Functionalization : Introducing the diethylamino group via alkylation or reductive amination. Optimize stoichiometry and solvent polarity (e.g., DMF or THF) to minimize side reactions.
Key Validation : Monitor intermediates using TLC/HPLC and confirm structures via -/-NMR and high-resolution mass spectrometry (HRMS) .
Advanced Question: How can researchers optimize reaction conditions to address low yields in the final coupling step?
Methodological Answer:
Low yields often arise from steric hindrance or competing side reactions. Mitigation strategies include:
- Catalytic Screening : Test palladium-based catalysts (e.g., Pd/C or Pd(OAc)) with formic acid derivatives as CO surrogates to enhance reductive cyclization efficiency .
- Solvent Optimization : Evaluate polar aprotic solvents (e.g., DMSO or DMAc) to improve solubility of bulky intermediates.
- Temperature Control : Perform reactions under reflux or microwave-assisted conditions to accelerate kinetics while avoiding decomposition.
- Byproduct Analysis : Use LC-MS to identify side products (e.g., unreacted piperazine or over-alkylated species) and adjust reagent ratios accordingly .
Basic Question: What spectroscopic techniques are critical for characterizing this compound’s structure?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- -NMR: Assign peaks for the diethylamino group (δ 1.0–1.2 ppm for CH, δ 2.5–3.0 ppm for N-CH), thieno[3,2-d]pyrimidinone protons (δ 6.5–8.5 ppm), and piperazine/fluorophenyl moieties .
- -NMR: Confirm carbonyl (C=O, δ 165–175 ppm) and quaternary carbons in the heterocyclic core .
- Mass Spectrometry (MS) : Use HRMS to verify molecular ion ([M+H]) and fragment patterns consistent with the piperazine and thienopyrimidinone cleavage .
- X-ray Crystallography : Resolve absolute configuration and packing interactions, particularly for polymorphic forms .
Advanced Question: How should researchers resolve discrepancies between experimental and computational spectral data?
Methodological Answer:
Discrepancies often stem from solvent effects or conformational flexibility. To address:
- Solvent Correction : Re-run NMR in deuterated solvents matching computational settings (e.g., DMSO-d vs. gas-phase DFT calculations).
- Dynamic NMR : Analyze temperature-dependent spectra to detect rotational barriers in the diethylamino or piperazine groups .
- DFT Refinement : Use B3LYP/6-31G(d) methods with implicit solvation models (e.g., PCM) to simulate -NMR shifts and compare with experimental data .
Basic Question: What in vitro assays are suitable for initial pharmacological profiling?
Methodological Answer:
- Receptor Binding Assays : Screen for affinity at serotonin (5-HT/5-HT) or dopamine receptors due to the piperazine moiety’s known activity. Use radioligand displacement (e.g., -ketanserin for 5-HT) .
- Enzyme Inhibition : Test against kinases (e.g., PI3K) or phosphodiesterases using fluorescence-based enzymatic assays.
- Cytotoxicity : Evaluate in HEK-293 or HepG2 cells via MTT/WST-1 assays at 10–100 µM concentrations .
Advanced Question: How can researchers design experiments to elucidate the compound’s metabolic stability?
Methodological Answer:
- Microsomal Incubations : Incubate with human liver microsomes (HLM) and NADPH. Monitor parent compound depletion via LC-MS/MS over 60 minutes. Calculate intrinsic clearance (Cl) .
- CYP450 Inhibition : Assess CYP3A4/2D6 inhibition using fluorescent probes (e.g., midazolam for CYP3A4).
- Metabolite ID : Use high-resolution LC-QTOF to detect hydroxylated (M+16) or N-dealkylated metabolites. Compare fragmentation patterns with synthetic standards .
Advanced Question: What strategies are recommended for resolving low purity in final products?
Methodological Answer:
- Chromatographic Purification : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) or flash chromatography (silica gel, ethyl acetate/hexane).
- Recrystallization : Optimize solvent pairs (e.g., ethanol/diethyl ether) to remove hydrophobic impurities.
- Ion-Exchange Resins : Treat crude products with Amberlyst® resins to sequester unreacted amines or acidic byproducts .
Basic Question: How should researchers assess the compound’s physicochemical properties?
Methodological Answer:
- LogP/D : Measure octanol-water partition coefficient using shake-flask or HPLC-based methods.
- Solubility : Perform equilibrium solubility studies in PBS (pH 7.4) and simulated gastric fluid (pH 1.2).
- pKa Determination : Use potentiometric titration or UV-spectrophotometric assays to identify ionizable groups (e.g., piperazine N-H) .
Advanced Question: How can computational modeling guide the design of analogs with improved target selectivity?
Methodological Answer:
- Molecular Docking : Dock the compound into X-ray structures of target receptors (e.g., 5-HT PDB: 6WGT) using AutoDock Vina. Identify key interactions (e.g., hydrogen bonds with Asp116).
- QSAR Analysis : Build regression models correlating substituent electronic parameters (Hammett σ) with binding affinity data.
- Free Energy Perturbation (FEP) : Predict ΔΔG for piperazine modifications (e.g., replacing 2-fluorophenyl with 4-fluorophenyl) .
Advanced Question: What experimental controls are critical for validating mechanistic hypotheses in enzyme inhibition studies?
Methodological Answer:
- Positive/Negative Controls : Include known inhibitors (e.g., staurosporine for kinases) and vehicle-only samples.
- Time-Dependence : Pre-incubate compound with enzyme to distinguish reversible vs. irreversible inhibition.
- Substrate Titration : Vary substrate concentration to assess competitive/non-competitive mechanisms via Lineweaver-Burk plots .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
